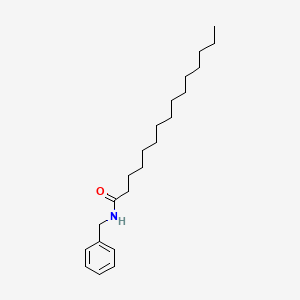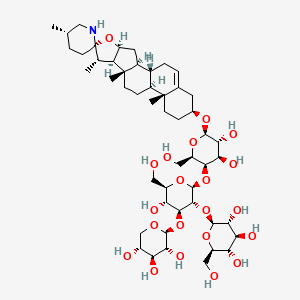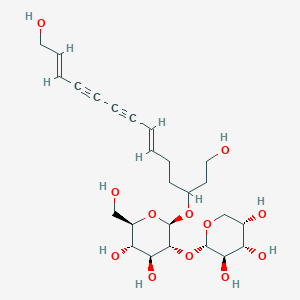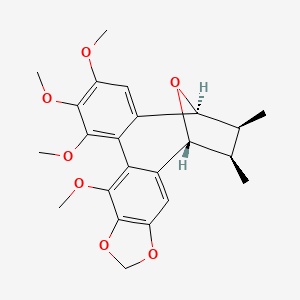
Neokadsuranin
Descripción general
Descripción
Neokadsuranin is a chemical compound isolated from Kadsura induta . It has been found to have in vitro antiviral effects .
Molecular Structure Analysis
The molecular structure of Neokadsuranin is complex and detailed analysis would require advanced techniques . Tools like “What is This?” (WIT) can provide automated structure determination of small molecules .Chemical Reactions Analysis
The analysis of chemical reactions involving Neokadsuranin would require a detailed study. Tools like the interactive chemical reaction platform, SCAN, can be used for analyzing the chemical reaction path network .Aplicaciones Científicas De Investigación
Antitumor Properties
Neokadsuranin exhibits promising antitumor effects. In a study, it inhibited Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, suggesting its potential as an antitumor promoter . Further research could explore its mechanisms and clinical applications.
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,17S,18S,19R)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZTMIJCBCDBR-XJSVZPCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C5=C(C=C4[C@@H]1O2)OCO5)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neokadsuranin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the reported biological activities of neokadsuranin?
A2: Neokadsuranin has demonstrated promising antitumor-promoting activity. In a study evaluating the inhibitory effects of various neolignans on Epstein-Barr virus early antigen (EBV-EA) activation, neokadsuranin exhibited significant potency []. This suggests potential applications in cancer prevention strategies.
Q2: Are there any studies exploring the mechanism of action of neokadsuranin's antitumor-promoting activity?
A3: While the provided abstracts confirm neokadsuranin's ability to inhibit EBV-EA activation [], they do not delve into the specific molecular mechanisms underlying this effect. Further research is necessary to elucidate the precise targets and pathways involved.
Q3: Has neokadsuranin been investigated for its antiviral properties?
A4: Yes, neokadsuranin, along with other lignans from Kadsura induta, was studied for its antiviral activity against Hepatitis B virus (HBV) in vitro and showed promising results []. This highlights its potential as a lead compound for developing novel antiviral therapies.
Q4: Have there been any studies on the pharmacokinetics of neokadsuranin?
A4: The provided research abstracts do not offer insights into the absorption, distribution, metabolism, and excretion (ADME) profile of neokadsuranin. Further pharmacokinetic studies are crucial to understand its behavior within a biological system.
Q5: Are there any known toxicity concerns associated with neokadsuranin?
A5: The available abstracts do not provide information about the toxicity profile of neokadsuranin. Comprehensive toxicological evaluations are essential to determine its safety profile and potential for therapeutic applications.
Q6: What analytical techniques have been used to characterize and quantify neokadsuranin?
A7: Researchers have employed various techniques to isolate and characterize neokadsuranin. These include column chromatography [], preparative TLC [], RP-HPLC [], and countercurrent chromatography (CCC) []. Additionally, spectroscopic methods such as UV, ORD, CD, IR, 1D- and 2D-NMR, and high-resolution mass spectrometry (HR-MS) have been crucial in structure elucidation []. For analysis in complex mixtures, UPLC-Q-TOF-MS has been utilized [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



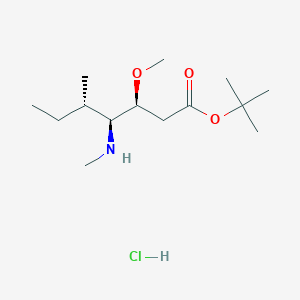
![3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028067.png)
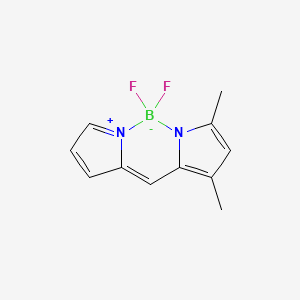
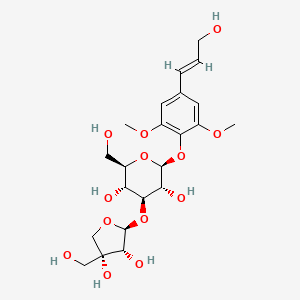
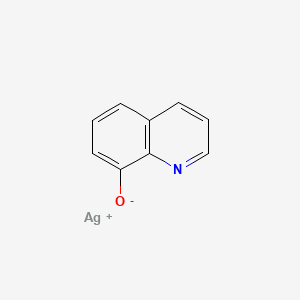
![Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028078.png)
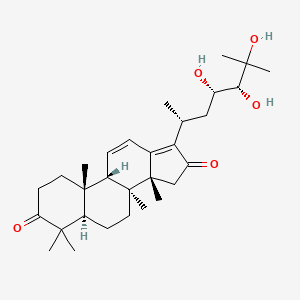
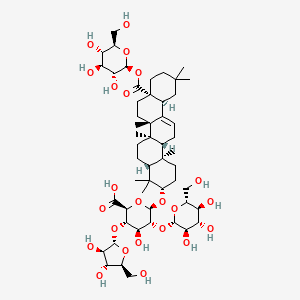
![2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride](/img/structure/B3028082.png)

